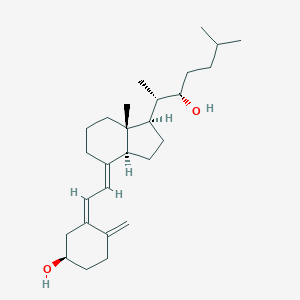

22-Hydroxyvitamin D3

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2S,3S)-3-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-15-26(29)20(4)24-13-14-25-21(7-6-16-27(24,25)5)10-11-22-17-23(28)12-9-19(22)3/h10-11,18,20,23-26,28-29H,3,6-9,12-17H2,1-2,4-5H3/b21-10+,22-11-/t20-,23+,24+,25-,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHNORYGWPYCAK-BANFDOQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C)[C@H](CCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110927-46-3 | |

| Record name | 22-Hydroxycholecalciferol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110927463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Non-Canonical Pathway of 22-Hydroxyvitamin D3 Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3, primarily known for its role in calcium homeostasis, undergoes a complex series of metabolic activations to exert its biological effects. While the classical pathway involving 25-hydroxylation and 1α-hydroxylation is well-established, a non-canonical pathway initiated by the enzyme cytochrome P450scc (CYP11A1) has emerged as a significant area of research. This alternative pathway generates a diverse array of hydroxyvitamin D3 metabolites, including 22-hydroxyvitamin D3 (22(OH)D3), which possess unique biological activities. This technical guide provides a comprehensive overview of the in vivo synthesis of 22(OH)D3, detailing the enzymatic pathway, quantitative data, and key experimental protocols for its study.

The CYP11A1-Initiated Vitamin D3 Hydroxylation Pathway

The synthesis of 22(OH)D3 is a part of a novel metabolic route for vitamin D3 that operates in tissues expressing CYP11A1, such as the adrenal glands, placenta, and skin keratinocytes.[1][2][3] This pathway is independent of the classical vitamin D activation sequence and results in a cascade of hydroxylation events on the vitamin D3 side chain.

The central enzyme in this pathway is CYP11A1 , also known as P450scc (side-chain cleavage enzyme).[4][5] Contrary to its name in this context, CYP11A1 hydroxylates vitamin D3 at multiple positions without cleaving the side chain.[2][6] The primary products of CYP11A1 action on vitamin D3 include 20-hydroxyvitamin D3 (20(OH)D3) as the major metabolite, alongside 22(OH)D3, 20,22-dihydroxyvitamin D3 (20,22(OH)2D3), 20,23-dihydroxyvitamin D3 (20,23(OH)2D3), and other minor products.[1][7][8]

The synthesis of 22(OH)D3 can be further metabolized by CYP11A1 to form 20,22(OH)2D3.[7] This pathway can also be influenced by other enzymes, such as CYP27B1, which can introduce a hydroxyl group at the 1α position of these novel metabolites.[2][3]

Signaling Pathway Diagram

Quantitative Data on this compound Synthesis

The efficiency and output of the CYP11A1-mediated vitamin D3 metabolism have been characterized, revealing important kinetic parameters and relative production rates of various metabolites.

Table 1: Kinetic Parameters of Vitamin D3 Metabolism by CYP11A1

| Substrate | Product(s) | Km (μM) | kcat (min-1) | kcat/Km (min-1μM-1) | Reference |

| Vitamin D3 | 20(OH)D3 | 11.1 ± 1.7 | 5.8 ± 0.3 | 0.52 | [9][10] |

| 20(OH)D3 | 20,23(OH)2D3 | 0.51 ± 0.08 | 0.95 ± 0.04 | 1.86 | [9][10] |

| 20,23(OH)2D3 | 17,20,23(OH)3D3 | 0.28 ± 0.05 | 0.28 ± 0.01 | 1.00 | [9][10] |

Note: Kinetic data for the direct conversion of Vitamin D3 to 22(OH)D3 is not extensively detailed in the reviewed literature, with 20(OH)D3 being the primary focus of kinetic studies.

Table 2: Relative Production of CYP11A1-derived Vitamin D3 Metabolites in Human Placenta

| Metabolite | Relative Production (Compared to 20(OH)D3) |

| 20(OH)D3 | 100% (Major Product) |

| 22(OH)D3 | Minimal |

| 20,23(OH)2D3 | Minor Product |

| 17,20,23(OH)3D3 | Minor Product |

Data is qualitative based on reports of 20(OH)D3 being the predominant metabolite with minimal production of 22(OH)D3 in placental tissue.[3]

Experimental Protocols

The study of the this compound synthesis pathway and its biological effects involves a range of specialized experimental techniques. Detailed methodologies for key experiments are provided below.

In Vitro CYP11A1 Enzyme Assay

This assay is fundamental for characterizing the enzymatic conversion of vitamin D3 by CYP11A1.

Objective: To measure the in vitro metabolism of vitamin D3 by purified, reconstituted CYP11A1.

Materials:

-

Purified CYP11A1 enzyme

-

Adrenodoxin (Adr) and Adrenodoxin Reductase (AdrR)

-

Vitamin D3 substrate

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

-

Dichloromethane (B109758) for extraction

-

HPLC system for product analysis

Protocol:

-

Prepare a reaction mixture containing CYP11A1 (e.g., 1 μM), AdrR (e.g., 2 μM), and Adr (e.g., 10 μM) in potassium phosphate buffer.

-

Add the vitamin D3 substrate to the desired concentration (e.g., 50 μM).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 5-60 minutes).

-

Terminate the reaction by adding an equal volume of dichloromethane to extract the steroids.

-

Vortex and centrifuge to separate the organic and aqueous phases.

-

Collect the organic phase, evaporate to dryness under nitrogen, and reconstitute in a suitable solvent for HPLC analysis.[6]

Experimental Workflow for In Vitro CYP11A1 Assay

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites in biological samples.

Objective: To quantify 22(OH)D3 levels in serum or cell culture extracts.

Protocol:

-

Sample Preparation:

-

To 100 µL of serum or plasma, add an internal standard solution.

-

Perform protein precipitation using methanol/acetonitrile (B52724).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant can be further purified by liquid-liquid extraction (LLE) with hexane (B92381) or solid-phase extraction (SPE).[11]

-

-

Chromatographic Separation:

-

Utilize a C18 reverse-phase HPLC column.

-

Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[11]

-

-

Mass Spectrometric Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for 22(OH)D3 and the internal standard.[12]

-

-

Quantification:

-

Construct a calibration curve using known concentrations of 22(OH)D3 standards.

-

Determine the concentration of 22(OH)D3 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Cell Proliferation (MTT) Assay

This assay is used to assess the biological activity of 22(OH)D3 and other vitamin D metabolites on cell viability and proliferation.

Objective: To determine the effect of 22(OH)D3 on the proliferation of a given cell line (e.g., keratinocytes, cancer cells).

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of 22(OH)D3 or vehicle control.

-

Incubation: Incubate the cells for a period sufficient to observe effects on proliferation (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle-treated control.[1][13]

Vitamin D Receptor (VDR) Translocation Assay

This assay visualizes the activation of the VDR signaling pathway by monitoring the movement of the VDR from the cytoplasm to the nucleus upon ligand binding.

Objective: To determine if 22(OH)D3 can induce the nuclear translocation of the VDR.

Protocol:

-

Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates.

-

Treatment: Treat the cells with 22(OH)D3, a positive control (e.g., 1,25(OH)2D3), or a vehicle control for a short duration (e.g., 30-60 minutes).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Immunofluorescence Staining:

-

Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

-

Incubate with a primary antibody specific for the VDR.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

-

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Analyze the images to quantify the co-localization of the VDR signal with the nuclear stain, indicating translocation.[14][15]

VDR Translocation Assay Workflow

Conclusion

The in vivo synthesis of this compound via the non-canonical CYP11A1 pathway represents a fascinating and increasingly important area of vitamin D research. The discovery of this pathway and its unique metabolites has expanded our understanding of vitamin D's physiological roles beyond mineral metabolism. While 22(OH)D3 is generally considered a minor metabolite of this pathway, its biological activity warrants further investigation, particularly in the context of skin health and cellular proliferation. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to explore the synthesis, regulation, and therapeutic potential of 22(OH)D3 and other novel vitamin D derivatives. Further research, especially focused on detailed kinetic analysis of 22(OH)D3 production and its specific biological functions, will be crucial in fully elucidating the significance of this non-canonical vitamin D pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. storage.imrpress.com [storage.imrpress.com]

- 6. A pathway for the metabolism of vitamin D3: Unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of vitamin D3 metabolism by cytochrome P450scc (CYP11A1) in phospholipid vesicles and cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics of vitamin D3 metabolism by cytochrome P450scc (CYP11A1) in phospholipid vesicles and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. researchgate.net [researchgate.net]

Unveiling 22-Hydroxyvitamin D3: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of 22-Hydroxyvitamin D3, a unique metabolite of Vitamin D3. This document details the enzymatic and synthetic routes to its formation, its interaction with the Vitamin D receptor, and its effects on cellular processes, with a focus on experimental methodologies and quantitative data.

Discovery and Pathways of Formation

This compound is a hydroxylated metabolite of Vitamin D3. It is formed through the action of the cytochrome P450 enzyme CYP11A1 (also known as P450scc) and can also be produced via chemical synthesis.

Enzymatic Synthesis by CYP11A1

The primary biological pathway for the formation of this compound involves the metabolism of Vitamin D3 by the mitochondrial enzyme CYP11A1. This enzyme initiates an alternative metabolic pathway for Vitamin D3, distinct from the canonical pathway that leads to the formation of 1,25-dihydroxyvitamin D3. In this alternative pathway, CYP11A1 hydroxylates Vitamin D3 at various positions on the side chain. This compound is one of the minor products of this metabolic process, alongside other hydroxylated derivatives such as 20-hydroxyvitamin D3 and 20,22-dihydroxyvitamin D3.[1][2][3]

The enzymatic conversion of Vitamin D3 by CYP11A1 is a critical discovery, highlighting a broader range of biologically active Vitamin D metabolites than previously recognized.

Caption: CYP11A1-mediated metabolism of Vitamin D3.

Chemical Synthesis

Isolation and Characterization

The isolation and characterization of this compound from both enzymatic reactions and chemical synthesis rely on standard chromatographic and spectroscopic techniques.

Purification

Purification of this compound typically involves a multi-step chromatographic process. An initial extraction with organic solvents is followed by separation techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to isolate the compound from other metabolites and reaction byproducts.

Structural Characterization

The definitive structure of this compound has been confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR are employed to elucidate the precise location of the hydroxyl group on the side chain.

Table 1: Spectroscopic Data for Vitamin D Analogs

| Compound | ¹H NMR Chemical Shift (ppm) for H-22 | ¹³C NMR Chemical Shift (ppm) for C-22 | Reference |

| 20,22-dihydroxyvitamin D3 | 3.32 (methine) | 77.7 | [6] |

| This compound | Data not explicitly detailed in reviewed sources | Data not explicitly detailed in reviewed sources |

Biological Activity and Signaling Pathway

This compound exhibits biological activity, primarily through its interaction with the Vitamin D Receptor (VDR). However, its potency is generally lower than that of the canonical active form of Vitamin D, 1,25-dihydroxyvitamin D3.

Interaction with the Vitamin D Receptor (VDR)

This compound binds to the VDR, which then forms a heterodimer with the retinoid-X receptor (RXR).[7] This complex translocates to the nucleus and binds to Vitamin D Responsive Elements (VDREs) on the DNA, thereby modulating the transcription of target genes.[7] However, this compound is characterized as a weak Vitamin D3 agonist with a low affinity for the intestinal cytosol receptor.[5]

Caption: this compound Signaling Pathway via VDR.

Effects on Cellular Proliferation

This compound has been shown to inhibit the proliferation of keratinocytes in a dose-dependent manner.[8] This anti-proliferative effect is a hallmark of many Vitamin D compounds and suggests a potential role for this compound in regulating cell growth and differentiation. However, in a spheroid formation assay using a cancer cell line, this compound did not significantly inhibit spheroid formation at a concentration of 10⁻⁷ M, indicating its potency may be cell-type dependent and generally lower than other Vitamin D analogs.[2][3]

Table 2: Biological Activity of this compound

| Biological Effect | Cell Type | Observation | Quantitative Data | Reference |

| Keratinocyte Proliferation | Human Keratinocytes | Inhibition of proliferation | Dose-dependent | [8] |

| Spheroid Formation | ASZ001 (Cancer cell line) | No significant inhibition | Ineffective at 10⁻⁷ M | [2][3] |

| VDR Binding | Chick intestinal cytosol | Low affinity | Qualitative | [5] |

Experimental Protocols

Enzymatic Synthesis of this compound

Objective: To produce this compound from Vitamin D3 using a reconstituted CYP11A1 enzyme system.

Materials:

-

Vitamin D3

-

Purified CYP11A1 (P450scc)

-

Adrenodoxin reductase

-

NADPH

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Organic solvents for extraction (e.g., dichloromethane)

-

TLC plates and solvent system

-

HPLC system with a suitable column (e.g., C18)

Procedure:

-

Prepare a reaction mixture containing Vitamin D3, CYP11A1, adrenodoxin, and adrenodoxin reductase in the reaction buffer.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., dichloromethane) and vortexing.

-

Separate the organic phase, dry it under nitrogen, and resuspend the residue in a suitable solvent.

-

Analyze the products by TLC and/or HPLC to separate and identify this compound.

-

Collect the fraction corresponding to this compound for further analysis.

Caption: Workflow for Enzymatic Synthesis.

Keratinocyte Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of human keratinocytes.

Materials:

-

Human keratinocyte cell line (e.g., HaCaT)

-

Cell culture medium and supplements

-

This compound and other Vitamin D analogs (as controls)

-

96-well cell culture plates

-

Reagents for proliferation assessment (e.g., MTT, BrdU, or CyQUANT)

-

Plate reader

Procedure:

-

Seed keratinocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, vehicle control, and positive controls (e.g., 1,25-dihydroxyvitamin D3).

-

Incubate the cells for a specified period (e.g., 24-72 hours).

-

Assess cell proliferation using a chosen method (e.g., add MTT reagent and measure absorbance after solubilizing formazan (B1609692) crystals).

-

Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value if possible.

Vitamin D Receptor (VDR) Translocation Assay

Objective: To visualize and quantify the translocation of VDR from the cytoplasm to the nucleus upon treatment with this compound.

Materials:

-

Cells expressing a fluorescently tagged VDR (e.g., GFP-VDR)

-

Cell culture medium

-

This compound and positive control (e.g., 1,25-dihydroxyvitamin D3)

-

High-content imaging system or fluorescence microscope

-

Nuclear stain (e.g., DAPI)

Procedure:

-

Plate the GFP-VDR expressing cells in a suitable imaging plate or dish.

-

Treat the cells with this compound, vehicle control, and a positive control.

-

Incubate for a period sufficient to induce translocation (e.g., 30-60 minutes).

-

Fix the cells and stain the nuclei with DAPI.

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify the nuclear translocation of GFP-VDR by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

This compound represents an intriguing product of an alternative Vitamin D3 metabolic pathway. While its biological potency appears to be lower than the canonical active form, its anti-proliferative effects warrant further investigation. This technical guide provides a foundational understanding of its discovery, synthesis, and biological activity, serving as a valuable resource for researchers in the fields of endocrinology, drug discovery, and dermatology. Further research is needed to fully elucidate its physiological role and therapeutic potential.

References

- 1. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP11A1-derived vitamin D hydroxyderivatives as candidates for therapy of basal and squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Synthesis, biologic activity, and protein binding characteristics of a new vitamin D analog, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 8. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

22-Hydroxyvitamin D3: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

22-Hydroxyvitamin D3 (22(OH)D3) is a metabolite of vitamin D3, produced via a non-canonical pathway initiated by the enzyme cytochrome P450scc (CYP11A1).[1] While the biological actions of the canonical vitamin D metabolite, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), are well-documented, the precise mechanism of action of 22(OH)D3 is an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of 22(OH)D3's mechanism of action, with a focus on its synthesis, interaction with nuclear receptors, and downstream cellular effects. The information presented is intended to support further research and drug development efforts targeting the vitamin D signaling pathway.

Synthesis and Metabolism of this compound

Unlike the classical vitamin D metabolic pathway that proceeds via 25-hydroxylation in the liver and 1α-hydroxylation in the kidneys, 22(OH)D3 is a product of a novel pathway initiated by the mitochondrial enzyme CYP11A1.[1] This enzyme, traditionally known for its role in steroidogenesis, can hydroxylate vitamin D3 at various positions on its side chain, including C22.[2]

The synthesis of 22(OH)D3 can be further metabolized to dihydroxy and trihydroxy forms, such as 20,22-dihydroxyvitamin D3.[3] The metabolic fate and clearance of 22(OH)D3 are not yet fully characterized.

Molecular Mechanism of Action

The biological effects of 22(OH)D3 are mediated through both Vitamin D Receptor (VDR)-dependent and potentially VDR-independent pathways.

Interaction with the Vitamin D Receptor (VDR)

22(OH)D3 acts as a ligand for the VDR, a nuclear receptor that functions as a ligand-activated transcription factor.[3] Upon binding, the VDR-22(OH)D3 complex is thought to heterodimerize with the Retinoid X Receptor (RXR) and translocate to the nucleus. This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription.[4]

However, studies have shown that 22(OH)D3 is a weaker activator of VDR-mediated transcription compared to 1,25(OH)2D3. This is evidenced by its reduced ability to stimulate VDR translocation to the nucleus and its minimal induction of the classic VDR target gene, CYP24A1, which is strongly upregulated by 1,25(OH)2D3.[3][5]

Potential Interaction with Retinoic Acid-Related Orphan Receptors (RORs)

Emerging evidence suggests that other CYP11A1-derived vitamin D3 metabolites, such as 20-hydroxyvitamin D3 (20(OH)D3), can act as inverse agonists for the nuclear receptors RORα and RORγ.[6] Given their structural similarities, it is plausible that 22(OH)D3 may also interact with and modulate the activity of these receptors. This potential interaction represents a VDR-independent mechanism of action that warrants further investigation.

Cellular and Physiological Effects

The primary characterized effects of 22(OH)D3 are on skin cells, particularly keratinocytes.

Regulation of Keratinocyte Proliferation and Differentiation

22(OH)D3 has been shown to inhibit the proliferation of human keratinocytes in a dose-dependent manner.[3] This anti-proliferative effect is a hallmark of active vitamin D compounds and is relevant for the treatment of hyperproliferative skin disorders like psoriasis.

Furthermore, 22(OH)D3 has a heterogeneous effect on keratinocyte differentiation, as indicated by its variable induction of the differentiation marker involucrin.[3] This suggests a more complex role in regulating the balance between proliferation and differentiation in the epidermis compared to 1,25(OH)2D3.

Downstream Gene Regulation

The primary downstream target of VDR activation by 1,25(OH)2D3 is the CYP24A1 gene, which encodes the enzyme responsible for catabolizing active vitamin D metabolites. A key distinguishing feature of 22(OH)D3 is its lack of significant induction of CYP24A1 mRNA expression.[3][5] This suggests that 22(OH)D3 may have a longer biological half-life and a different profile of gene regulation compared to 1,25(OH)2D3. The specific downstream target genes uniquely regulated by 22(OH)D3 are yet to be fully elucidated through genome-wide studies like ChIP-seq.

Data Presentation

Table 1: Comparative Biological Activities of this compound and other Vitamin D Metabolites

| Parameter | This compound | 1,25-Dihydroxyvitamin D3 | 20-Hydroxyvitamin D3 | Reference |

| VDR Translocation | Stimulates, but less effective than 1,25(OH)2D3 | Strong stimulation | Stimulates, less effective than 1,25(OH)2D3 | [3][5] |

| Keratinocyte Proliferation | Dose-dependent inhibition | Strong dose-dependent inhibition | Dose-dependent inhibition | [3][7] |

| Involucrin Expression | Heterogeneous effect | Strong induction | Strong induction | [3][7] |

| CYP24A1 mRNA Expression | Little to no stimulation | Strong stimulation | Slight effect | [3][5][7] |

| VDR Binding Affinity (Qualitative) | Low affinity | High affinity | Partial agonist | [8][9] |

Experimental Protocols

In Vitro Synthesis of this compound using CYP11A1

This protocol describes the enzymatic synthesis of 22(OH)D3 from vitamin D3 using a reconstituted CYP11A1 enzyme system.

-

Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components in a buffer solution (e.g., 50 mM potassium phosphate, pH 7.4):

-

Purified bovine P450scc (CYP11A1) (e.g., 2 µM)

-

Adrenodoxin reductase

-

Adrenodoxin

-

Vitamin D3 (e.g., 100 µM) solubilized in cyclodextrin (B1172386) (0.9%)

-

NADPH regenerating system

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 3 hours).[10]

-

Extraction: Stop the reaction and extract the metabolites using an organic solvent such as dichloromethane.

-

Purification and Analysis: The extracted metabolites can be separated and purified using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The structure of the purified 22(OH)D3 can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.[5]

Keratinocyte Proliferation Assay

This assay measures the effect of 22(OH)D3 on the proliferation of human keratinocytes.

-

Cell Culture: Culture primary human epidermal keratinocytes or a keratinocyte cell line (e.g., HaCaT) in appropriate culture medium.

-

Treatment: Seed the cells in 96-well plates and treat with a range of concentrations of 22(OH)D3 and control compounds (e.g., 1,25(OH)2D3, vehicle).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

Proliferation Measurement: Assess cell proliferation using a standard method such as the MTT or MTS assay, which measures mitochondrial activity as an indicator of cell viability.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control and determine the IC50 value if possible.

VDR Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the VDR from the cytoplasm to the nucleus upon ligand binding.

-

Cell Culture and Treatment: Grow keratinocytes on coverslips and treat with 22(OH)D3, a positive control (e.g., 1,25(OH)2D3), and a vehicle control for a defined time (e.g., 1-2 hours).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-containing buffer (e.g., 0.1% Triton X-100 in PBS).

-

Immunostaining:

-

Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody specific for the VDR.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Analysis: Assess the subcellular localization of the VDR. Nuclear translocation is indicated by the co-localization of the VDR signal with the DAPI stain.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol quantifies the mRNA expression of target genes such as CYP24A1 and Involucrin.

-

Cell Treatment and RNA Extraction: Treat keratinocytes with 22(OH)D3 and controls for a specified time. Harvest the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target gene using the ΔΔCt method.

Mandatory Visualizations

References

- 1. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 5. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RORα and ROR γ are expressed in human skin and serve as receptors for endogenously produced noncalcemic 20-hydroxy- and 20,23-dihydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 20-Hydroxyvitamin D3, a product of vitamin D3 hydroxylation by cytochrome P450scc, stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biologic activity, and protein binding characteristics of a new vitamin D analog, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

22-Hydroxyvitamin D3 Signaling Cascade: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the 22-Hydroxyvitamin D3 (22(OH)D3) signaling cascade, tailored for researchers, scientists, and drug development professionals. 22(OH)D3 is a metabolite of Vitamin D3, synthesized through a non-canonical pathway, that exhibits distinct biological activities, particularly in skin cells. This document outlines its synthesis, mechanism of action, and downstream effects, supported by quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathways.

Core Concepts of this compound Signaling

This compound is a product of the enzymatic action of Cytochrome P450scc (CYP11A1) on Vitamin D3.[1][2] Unlike the canonical pathway that leads to the formation of 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), this alternative pathway generates a series of hydroxylated metabolites, including 22(OH)D3.[1][2][3] This metabolite acts as a partial agonist for the Vitamin D Receptor (VDR), initiating a signaling cascade that influences cellular processes such as proliferation and differentiation, particularly in keratinocytes.[1][2]

Synthesis of this compound

The synthesis of this compound is initiated by the action of the mitochondrial enzyme Cytochrome P450scc (CYP11A1) on Vitamin D3.[1][2][3] This enzyme hydroxylates Vitamin D3 at the C22 position, yielding 22(OH)D3.[1][2] Further metabolism of 22(OH)D3 by CYP11A1 can lead to the formation of 20,22-dihydroxyvitamin D3.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative and semi-quantitative data regarding the biological activity of this compound.

Table 1: Effect of this compound on Keratinocyte Proliferation

| Compound | Concentration | Inhibition of [3H]thymidine incorporation |

| This compound | 0.1 - 100 nM | Dose-dependent inhibition[1][2] |

Table 2: Effect of this compound on Keratinocyte Differentiation

| Compound | Concentration | Effect on Involucrin Expression |

| This compound | 100 nM | Heterogeneous effect[1][2] |

Table 3: Effect of this compound on Gene Expression and VDR Translocation

| Parameter | This compound Effect | Comparison with 1,25(OH)2D3 |

| CYP24A1 mRNA Expression | Little to no stimulation[1][2] | 1,25(OH)2D3 is a potent inducer |

| VDR Translocation to Nucleus | Stimulates translocation[1][2] | Less effective than 1,25(OH)2D3[1][2] |

Note: Specific binding affinity data (Ki or IC50 values) for this compound to the Vitamin D Receptor were not available in the cited literature.

The this compound Signaling Cascade

The signaling cascade of this compound is initiated by its binding to the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.[1][2][4]

-

Ligand Binding: 22(OH)D3 enters the cell and binds to the VDR in the cytoplasm.

-

Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[5][6][7]

-

Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus.[1][2]

-

DNA Binding: In the nucleus, the complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[8]

-

Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, which in turn modulate the transcription of target genes, leading to changes in protein expression and cellular function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Protocol 1: Analysis of this compound Effects on Keratinocyte Proliferation

Objective: To quantify the effect of 22(OH)D3 on the proliferation of human keratinocytes.

Methodology:

-

Cell Culture: Immortalized human epidermal keratinocytes (HaCaT) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 5% fetal bovine serum and antibiotics at 37°C.

-

Cell Seeding: Confluent cells are detached, collected, and seeded in 24-well plates.

-

Treatment: Cells are treated with various concentrations of 22(OH)D3 (or ethanol (B145695) as a control) diluted in DMEM with 5% charcoal-stripped serum, at concentrations ranging from 0.1 to 100 nM.

-

[3H]thymidine Incorporation: After 48 or 72 hours of incubation, [3H]thymidine (1 µCi/ml) is added to the cells and incubated for 4 hours.

-

Harvesting and Measurement: Cells are harvested, and the incorporation of [3H]thymidine into the DNA is measured using a scintillation counter to assess the rate of cell proliferation.[1]

Protocol 2: Measurement of CYP24A1 and VDR mRNA Levels by qRT-PCR

Objective: To determine the effect of 22(OH)D3 on the mRNA expression of CYP24A1 and VDR.

Methodology:

-

Cell Treatment: HaCaT keratinocytes are treated with 100 nM of 22(OH)D3.

-

RNA Isolation: After 24 hours of culture, total RNA is isolated from the cells using a suitable RNA isolation kit.

-

Reverse Transcription: The isolated RNA is reverse-transcribed into cDNA.

-

Real-time PCR: Quantitative real-time PCR (qRT-PCR) is performed using specific primers for CYP24A1, VDR, and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: The relative mRNA expression levels are calculated using the comparative Ct (ΔΔCt) method.[1]

Downstream Effects and Biological Significance

The signaling cascade initiated by this compound results in a variety of downstream effects, primarily observed in skin cells.

-

Inhibition of Keratinocyte Proliferation: 22(OH)D3 has been shown to significantly inhibit the proliferation of keratinocytes in a dose-dependent manner.[1][2] This anti-proliferative effect suggests a potential role in the regulation of epidermal homeostasis.

-

Modulation of Keratinocyte Differentiation: 22(OH)D3 influences the differentiation of keratinocytes, as indicated by its heterogeneous effect on the expression of involucrin, a marker of keratinocyte differentiation.[1][2]

-

Limited Induction of CYP24A1: A key distinguishing feature of 22(OH)D3 signaling is its minimal effect on the expression of CYP24A1, the enzyme responsible for the catabolism of active vitamin D metabolites.[1][2] This is in stark contrast to 1,25(OH)2D3, which strongly induces CYP24A1 expression, leading to its own degradation in a negative feedback loop. The lack of CYP24A1 induction by 22(OH)D3 may result in a more sustained local action.

The unique biological profile of this compound, characterized by its anti-proliferative and differentiation-modulating effects without significant induction of its own catabolism, makes it an interesting candidate for further investigation in the context of skin health and disease.

Conclusion

The this compound signaling cascade represents a non-canonical branch of vitamin D metabolism with distinct physiological consequences. Its synthesis by CYP11A1 and subsequent action through the VDR pathway highlight the complexity of vitamin D signaling. While it shares some functionalities with the classical active form, 1,25(OH)2D3, its differential effects on gene expression, particularly the lack of CYP24A1 induction, suggest a unique regulatory role. Further research, especially in obtaining quantitative binding affinity data and elucidating the full spectrum of its target genes, will be crucial for a comprehensive understanding of its therapeutic potential.

References

- 1. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A pathway for the metabolism of vitamin D3: unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D - Wikipedia [en.wikipedia.org]

- 5. Dimerization with retinoid X receptors promotes nuclear localization and subnuclear targeting of vitamin D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of vitamin D analog-induced heterodimerization of vitamin D receptor with retinoid X receptor using the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterodimeric DNA binding by the vitamin D receptor and retinoid X receptors is enhanced by 1,25-dihydroxyvitamin D3 and inhibited by 9-cis-retinoic acid. Evidence for allosteric receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vitamin D receptor - Wikipedia [en.wikipedia.org]

in vitro bioactivity of 22-Hydroxyvitamin D3

An In-Depth Technical Guide to the In Vitro Bioactivity of 22-Hydroxyvitamin D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 is a prohormone that undergoes a series of hydroxylation steps to become biologically active. While the classical activation pathway proceeds via 25-hydroxylation in the liver and subsequent 1α-hydroxylation in the kidneys to form 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), alternative metabolic pathways have been identified. One such pathway is initiated by the cytochrome P450scc enzyme (CYP11A1), which hydroxylates vitamin D3 at various positions on its side chain. This action produces a number of novel metabolites, including this compound (22(OH)D₃).[1][2][3]

This technical guide provides a comprehensive overview of the in vitro bioactivity of 22(OH)D₃, a metabolite demonstrating a unique biological profile. It acts through the vitamin D receptor (VDR) but exhibits distinct downstream effects compared to the classical hormone, 1,25(OH)₂D₃. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical processes to support further research and development in this area.

Synthesis and Metabolism

22(OH)D₃ is not a product of the canonical vitamin D activation pathway. Instead, it is synthesized from vitamin D3 by the enzyme CYP11A1, which is traditionally known for its role in steroidogenesis.[1][2] This enzyme can further hydroxylate 22(OH)D₃ to produce 20S,22-dihydroxyvitamin D3 (20,22(OH)₂D₃).[1][2] The identification of these metabolites has broadened the understanding of vitamin D metabolism, suggesting novel, tissue-specific regulatory pathways.[3]

Mechanism of Action: VDR-Mediated Signaling

The biological effects of most vitamin D metabolites are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor.[4] Upon ligand binding, the VDR undergoes a conformational change, forms a heterodimer with the Retinoid X Receptor (RXR), and translocates to the nucleus. This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5]

Studies have shown that 22(OH)D₃ is active via the VDR.[1][6] It stimulates the translocation of the VDR from the cytoplasm to the nucleus, a critical step in initiating gene transcription. However, its efficacy in promoting this translocation is reported to be less than that of 1,25(OH)₂D₃ and another CYP11A1-derived metabolite, 20(OH)D₃.[1][6]

Quantitative Bioactivity Data

The in vitro biological activities of 22(OH)D₃ have been compared with those of 1,25(OH)₂D₃ and other CYP11A1-derived metabolites. The data reveal a unique profile for 22(OH)D₃, characterized by potent antiproliferative effects but weak induction of the catabolic enzyme CYP24, which is strongly induced by 1,25(OH)₂D₃.

| Parameter | 22(OH)D₃ | 1,25(OH)₂D₃ (Calcitriol) | Other CYP11A1 Metabolites | Reference |

| Keratinocyte Proliferation | Significant, dose-dependent inhibition | Significant, dose-dependent inhibition | 20(OH)D₃, 20,22(OH)₂D₃, and 20,23(OH)₂D₃ also show significant inhibition. | [1][2] |

| Keratinocyte Differentiation | Heterogeneous effect | Strong inducer | 20(OH)D₃, 20,22(OH)₂D₃, and 20,23(OH)₂D₃ are strong inducers of involucrin (B1238512). | [1][2] |

| CYP24 mRNA Expression | Little to no stimulation | Strong stimulation (>4000-fold) | 20(OH)D₃ and its dihydroxy-derivatives show little to no stimulation. | [1][2] |

| VDR Translocation | Stimulates translocation | Strong stimulation | 20(OH)D₃ shows strong stimulation; 20,22(OH)₂D₃ has less effect. | [1][6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the bioactivity of vitamin D analogs. Below are protocols for key in vitro assays.

Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis, which is indicative of cell proliferation.

Methodology:

-

Cell Plating: Seed human epidermal keratinocytes (HaCaT) in 24-well plates and allow them to adhere.[2]

-

Compound Treatment: Treat cells with 22(OH)D₃ or other vitamin D derivatives at concentrations ranging from 0.1 to 100 nM in media supplemented with charcoal-stripped serum.[2]

-

Incubation: Incubate the cells for 48 to 72 hours.[2]

-

Radiolabeling: Add [³H]thymidine (1 µCi/ml) to each well and incubate for 4 hours to allow for its incorporation into newly synthesized DNA.[2]

-

Harvesting and Measurement: Harvest the cells and measure the incorporated [³H]thymidine using a scintillation counter. The amount of radioactivity is inversely proportional to the antiproliferative effect of the compound.[2]

Cell Differentiation Assay (Involucrin Expression)

Involucrin is a protein marker for keratinocyte terminal differentiation. Its expression is often measured by immunofluorescence.

Methodology:

-

Cell Plating: Plate HaCaT cells in chamber slides.[2]

-

Compound Treatment: Treat cells with various concentrations of 22(OH)D₃ or other vitamin D derivatives.

-

Incubation: Incubate for a period sufficient to induce differentiation (e.g., 72-96 hours).

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).

-

Immunostaining: Incubate the cells with a primary antibody against involucrin, followed by a fluorescently labeled secondary antibody.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity to determine the level of involucrin expression.[2]

VDR Translocation Assay

This assay visualizes the movement of the VDR from the cytoplasm to the nucleus upon ligand binding.

Methodology:

-

Cell Culture: Use cells (e.g., keratinocytes) plated on coverslips or chamber slides.

-

Compound Treatment: Treat cells with 22(OH)D₃, a positive control (1,25(OH)₂D₃), and a vehicle control for a short duration (e.g., 30-60 minutes).[7]

-

Fixation and Permeabilization: Fix and permeabilize the cells as described in the differentiation assay.

-

Immunostaining: Incubate with a primary antibody specific for the VDR, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI or Hoechst.[7]

-

Imaging and Analysis: Use a fluorescence or confocal microscope to capture images. Analyze the images to determine the subcellular localization of the VDR, comparing the nuclear versus cytoplasmic fluorescence intensity.[1][6]

Conclusion

This compound is a biologically active metabolite of vitamin D3 produced by the action of CYP11A1. In vitro studies demonstrate that it effectively inhibits the proliferation of keratinocytes in a dose-dependent manner and can stimulate VDR nuclear translocation, confirming its activity through the VDR pathway.[1][2] A key distinguishing feature of 22(OH)D₃, and other CYP11A1-derived metabolites, is its inability to significantly induce the expression of CYP24 mRNA.[1][2] This is in stark contrast to 1,25(OH)₂D₃, which is a potent inducer of its own catabolism via CYP24. This unique profile suggests that 22(OH)D₃ and related compounds may offer therapeutic potential for hyperproliferative disorders, potentially avoiding the calcemic side effects associated with high doses of 1,25(OH)₂D₃. Further research is warranted to fully elucidate its physiological role and therapeutic utility.

References

- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells [pubmed.ncbi.nlm.nih.gov]

- 2. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo evidence for a novel pathway of vitamin D3 metabolism initiated by P450scc and modified by CYP27B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 5. Vitamin D and Its Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tools.thermofisher.com [tools.thermofisher.com]

Preclinical Efficacy of 22-Hydroxyvitamin D3: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 and its metabolites are crucial regulators of a wide array of physiological processes, extending beyond their classical role in calcium homeostasis. Among the growing family of vitamin D3 hydroxyderivatives, 22-Hydroxyvitamin D3 (22(OH)D3) has emerged as a molecule of interest in preclinical research. This technical guide provides an in-depth overview of the preclinical studies on the efficacy of 22(OH)D3, with a focus on its synthesis, mechanism of action, and biological effects, particularly in the context of skin cell proliferation and differentiation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Metabolism and Synthesis of this compound

This compound is a naturally occurring metabolite of vitamin D3, synthesized through an alternative metabolic pathway initiated by the enzyme cytochrome P450scc (CYP11A1). This pathway is distinct from the classical bioactivation route that produces 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).

The synthesis of 22(OH)D3 is part of a cascade of reactions catalyzed by CYP11A1, which can hydroxylate vitamin D3 at various positions on its side chain. The primary products of CYP11A1 action on vitamin D3 include 20-hydroxyvitamin D3 (20(OH)D3) and 22(OH)D3.[1] 22(OH)D3 can be further metabolized by CYP11A1 to 20,22-dihydroxyvitamin D3 (20,22(OH)2D3).[2] This alternative metabolic pathway has been identified in various tissues, including the epidermis.[1]

Mechanism of Action

The biological effects of this compound are mediated through both Vitamin D Receptor (VDR)-dependent and potentially VDR-independent pathways.

VDR-Dependent Signaling

Like the classical vitamin D hormone 1,25(OH)2D3, 22(OH)D3 can function as a ligand for the Vitamin D Receptor (VDR). Upon binding, it induces the translocation of the VDR from the cytoplasm to the nucleus.[2] In the nucleus, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) on the DNA to modulate gene transcription. However, preclinical studies suggest that 22(OH)D3 is a partial agonist of the VDR and has a lesser effect on VDR translocation compared to 1,25(OH)2D3 and 20(OH)D3.[2]

VDR-Independent Signaling

Emerging evidence suggests that some of the biological activities of 22(OH)D3 and related metabolites may be independent of the VDR. These secosteroids have been shown to act as inverse agonists for the Retinoid-related Orphan Receptors alpha (RORα) and gamma (RORγ).[1] By binding to these receptors, they can inhibit their transcriptional activity. Furthermore, some vitamin D metabolites have been found to block the NF-κB signaling pathway, a key regulator of inflammation.

Preclinical Efficacy Data

Preclinical in vitro studies have primarily focused on the effects of 22(OH)D3 on keratinocytes, the main cell type of the epidermis. These studies are particularly relevant to hyperproliferative skin disorders such as psoriasis.

| Biological Effect | Model System | Key Findings | Quantitative Data Summary | Citation |

| Keratinocyte Proliferation | Human Keratinocytes | Inhibition of proliferation | Dose-dependent inhibition observed. | [2] |

| Keratinocyte Differentiation | Human Keratinocytes | Induction of differentiation markers (e.g., involucrin) | Heterogeneous effect on involucrin (B1238512) expression. | [2] |

| VDR Translocation | SKMEL-188 cells | Stimulation of VDR translocation to the nucleus | Less potent than 1,25(OH)2D3 and 20(OH)D3. | [2] |

| CYP24 mRNA Expression | HaCaT keratinocytes | No significant stimulation | Little to no stimulation observed. | [2] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

Keratinocyte Proliferation Assay

Objective: To assess the effect of 22(OH)D3 on the proliferation of human keratinocytes.

Methodology:

-

Cell Culture: Immortalized human keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of 22(OH)D3 or a vehicle control.

-

Proliferation Assessment: After a defined incubation period (e.g., 48 hours), cell proliferation is measured using a standard method such as the MTS assay or by quantifying the incorporation of [3H]thymidine into the DNA.

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the inhibitory concentration.

Involucrin Expression Analysis

Objective: To evaluate the effect of 22(OH)D3 on the differentiation of keratinocytes by measuring the expression of the differentiation marker involucrin.

Methodology:

-

Cell Culture and Treatment: HaCaT keratinocytes are cultured and treated with 22(OH)D3 as described in the proliferation assay.

-

Immunofluorescence Staining: After treatment, cells are fixed and permeabilized. They are then incubated with a primary antibody against involucrin, followed by a fluorescently labeled secondary antibody.

-

Microscopy and Image Analysis: The cells are visualized using a fluorescence microscope. The intensity of the fluorescent signal, corresponding to the level of involucrin expression, is quantified using image analysis software.

-

Data Analysis: The change in involucrin expression in treated cells is compared to that in control cells.

VDR Translocation Assay

Objective: To determine the ability of 22(OH)D3 to induce the translocation of the Vitamin D Receptor from the cytoplasm to the nucleus.

Methodology:

-

Cell Line: A cell line stably expressing a fluorescently tagged VDR (e.g., EGFP-VDR) is used, such as SKMEL-188 cells.

-

Treatment: The cells are treated with 22(OH)D3 or a positive control (e.g., 1,25(OH)2D3).

-

Live-Cell Imaging: The subcellular localization of the fluorescently tagged VDR is monitored over time using a fluorescence microscope equipped with a live-cell imaging chamber.

-

Quantification: The ratio of nuclear to cytoplasmic fluorescence is calculated for a population of cells to quantify the extent of VDR translocation.

Conclusion

Preclinical studies have established this compound as a biologically active metabolite of vitamin D3 with distinct properties. Its ability to inhibit keratinocyte proliferation and induce differentiation, mediated through both VDR-dependent and potentially VDR-independent pathways, suggests its therapeutic potential for hyperproliferative skin disorders. While current data indicates that 22(OH)D3 is a partial VDR agonist with a different activity profile compared to the classical hormone 1,25(OH)2D3, further research is warranted to fully elucidate its dose-dependent efficacy and to explore its therapeutic window. The experimental protocols and findings summarized in this whitepaper provide a solid foundation for future investigations into the clinical utility of this compound.

References

- 1. ENDOGENOUSLY PRODUCED NONCLASSICAL VITAMIN D HYDROXY-METABOLITES ACT AS “BIASED” AGONISTS ON VDR AND INVERSE AGONISTS ON RORα AND RORγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of 22-Hydroxyvitamin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin D3 and its metabolites are well-established regulators of calcium homeostasis and bone health. However, emerging research has unveiled a broader spectrum of physiological activities, including roles in cell proliferation, differentiation, and immune modulation, sparking interest in their therapeutic potential for various diseases, notably cancer. Within the complex metabolic cascade of vitamin D3, 22-Hydroxyvitamin D3 (22(OH)D3) has emerged as a molecule of interest. This technical guide provides a comprehensive overview of the current understanding of 22(OH)D3, focusing on its synthesis, mechanism of action, and preclinical evidence of its therapeutic utility.

Metabolism and Synthesis of this compound

The classical pathway of vitamin D3 activation involves sequential hydroxylation at the C25 and C1α positions to form the biologically active 1,25-dihydroxyvitamin D3 (Calcitriol). However, an alternative metabolic pathway initiated by the cytochrome P450 enzyme CYP11A1 (also known as P450scc) has been identified. This enzyme, traditionally known for its role in steroid hormone synthesis, can hydroxylate vitamin D3 at various positions on its side chain, leading to the formation of several novel metabolites, including 22(OH)D3.

The synthesis of this compound has been described as a 12-step process starting from 3β-hydroxy-22,23-dinorcholenic acid. While detailed protocols for the complete synthesis are often proprietary or found in specialized chemical literature, the general approach involves the chemical construction of the vitamin D ring system and subsequent modifications to introduce the hydroxyl group at the C22 position.

The following diagram illustrates the position of this compound within the broader vitamin D3 metabolic pathway.

Mechanism of Action

The biological effects of most vitamin D metabolites are mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.

Available evidence suggests that 22(OH)D3 is a weaker agonist for the VDR compared to the canonical active form, 1,25-dihydroxyvitamin D3. This lower binding affinity is a critical factor in its biological activity profile.

Quantitative Data on VDR Binding and Biological Activity

Precise quantitative data on the binding affinity and biological potency of 22(OH)D3 are essential for evaluating its therapeutic potential. The following table summarizes available data from various studies.

| Parameter | Value | Cell Line/System | Reference |

| VDR Binding Affinity (Kd) | Data not consistently available | Competitive Binding Assays | [1][2][3] |

| IC50 (Anti-proliferative Activity) | Not specifically reported for 22(OH)D3 | Various Cancer Cell Lines | [4][5][6] |

Note: While specific IC50 values for 22(OH)D3 are not consistently reported in the reviewed literature, related vitamin D analogs have shown activity in the nanomolar to micromolar range in various cancer cell lines. Further targeted studies are required to determine the precise potency of 22(OH)D3.

Therapeutic Potential in Oncology

The anti-proliferative and pro-differentiating effects of vitamin D compounds have made them attractive candidates for cancer therapy. Preclinical studies have explored the potential of various vitamin D metabolites, including those derived from the CYP11A1 pathway.

Studies have shown that 22(OH)D3 can inhibit the proliferation of human keratinocytes and squamous cell carcinoma cells.[1] This suggests a potential role for 22(OH)D3 in the treatment of hyperproliferative skin disorders and skin cancers. However, it is important to note that in some contexts, its activity is reported to be less potent than that of 1,25-dihydroxyvitamin D3.

The evaluation of the anti-proliferative effects of compounds like 22(OH)D3 is typically conducted using in vitro cell-based assays. A common experimental workflow is outlined below.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. Below are outlines for key experimental procedures related to the study of this compound.

Synthesis of this compound

As previously mentioned, the chemical synthesis of 22(OH)D3 is a multi-step process. A published method describes its synthesis from 3β-hydroxy-22,23-dinorcholenic acid in 12 steps. Researchers seeking to synthesize this compound should refer to specialized organic chemistry literature for detailed reaction conditions, purification methods, and analytical characterization data (e.g., NMR, mass spectrometry).

Competitive VDR Binding Assay

This assay is used to determine the relative affinity of a test compound (e.g., 22(OH)D3) for the VDR compared to a radiolabeled ligand (e.g., [3H]-1,25(OH)2D3).

-

Preparation of VDR: Recombinant human VDR is typically used.

-

Incubation: A constant amount of VDR and radiolabeled 1,25(OH)2D3 are incubated with increasing concentrations of the unlabeled competitor (22(OH)D3).

-

Separation of Bound and Free Ligand: The mixture is then treated to separate the VDR-ligand complex from the unbound ligand. This can be achieved using methods like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined. This value can be used to calculate the equilibrium dissociation constant (Kd) for the competitor.[2][7]

Sulforhodamine B (SRB) Cell Proliferation Assay

The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein.[8][9][10][11][12]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Treatment: The cells are then treated with a range of concentrations of 22(OH)D3 and a vehicle control.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

Fixation: The cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The plates are air-dried, and the bound dye is solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read at a wavelength of 540 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Conclusion and Future Directions

This compound represents an intriguing offshoot of the vitamin D3 metabolic pathway with demonstrated, albeit modest, biological activity. Its ability to inhibit the proliferation of certain cancer cell lines warrants further investigation into its therapeutic potential. Key areas for future research include:

-

Comprehensive Pharmacological Profiling: A systematic evaluation of the binding affinity of 22(OH)D3 for the VDR and its functional activity (agonist/antagonist) in a variety of cell-based reporter assays is needed.

-

Broad-Spectrum Anti-Cancer Screening: The anti-proliferative effects of 22(OH)D3 should be assessed across a wider panel of cancer cell lines to identify potential cancer types that are particularly sensitive to this metabolite.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of cancer are necessary to evaluate the in vivo anti-tumor efficacy, pharmacokinetics, and safety profile of 22(OH)D3.

-

Structure-Activity Relationship Studies: The synthesis and evaluation of novel analogs of 22(OH)D3 with modifications to the side chain or A-ring could lead to the development of more potent and selective VDR modulators with improved therapeutic properties.

References

- 1. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]

Unraveling the Gene Regulatory Landscape of 22-Hydroxyvitamin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

22-Hydroxyvitamin D3 (22(OH)D3), a metabolite of vitamin D3 synthesized through the alternative CYP11A1-mediated pathway, is emerging as a significant modulator of cellular processes, particularly in skin homeostasis. Distinct from the classical vitamin D hormone, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), 22(OH)D3 exhibits a unique profile of biological activity. This document provides a comprehensive technical overview of the current understanding of 22(OH)D3's gene regulation targets, its dual action on the Vitamin D Receptor (VDR) and Retinoic Acid-Related Orphan Receptors (RORs), and the experimental methodologies used to elucidate its function. While comprehensive transcriptomic data for 22(OH)D3 remains to be fully elucidated, this guide synthesizes the available quantitative and qualitative data to support further research and development in this promising area.

Introduction: The Alternative Vitamin D3 Metabolic Pathway

Vitamin D3 is traditionally known for its conversion to the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), which plays a crucial role in calcium homeostasis. However, an alternative metabolic pathway initiated by the cytochrome P450 enzyme CYP11A1 has been identified, leading to the production of a novel class of vitamin D3 hydroxyderivatives. Among these, this compound (22(OH)D3) has garnered attention for its distinct biological effects, particularly in keratinocytes.[1][2] This pathway operates in various tissues, including the skin, opening new avenues for understanding the local, intracrine roles of vitamin D metabolites.

Gene Regulation Targets and Biological Effects of this compound

The gene regulatory functions of 22(OH)D3 appear to be context-dependent and distinct from those of 1,25(OH)2D3. The primary focus of research has been on its effects on keratinocyte proliferation and differentiation.

Effects on Keratinocyte Proliferation and Differentiation

22(OH)D3 has been shown to significantly inhibit the proliferation of human keratinocytes in a dose-dependent manner.[2] In terms of differentiation, its effects are more nuanced. While it can induce the expression of differentiation markers, its effect on involucrin, a key protein in the formation of the cornified envelope, has been described as heterogeneous.[2][3]

Comparative Gene Regulation Data

Direct, large-scale quantitative data from microarray or RNA-seq analysis specifically for 22(OH)D3 is limited in the current literature. However, comparative studies with 1,25(OH)2D3 have revealed key differences in the regulation of specific target genes. A notable distinction is the lack of significant induction of CYP24A1 mRNA by 22(OH)D3.[2] CYP24A1 encodes the enzyme responsible for the catabolism of active vitamin D metabolites and is a well-established primary target gene of 1,25(OH)2D3.[4][5] This suggests that 22(OH)D3 may have a longer-lasting local effect due to slower degradation.

| Gene Target | This compound Effect | 1,25-Dihydroxyvitamin D3 Effect | Cell Type | Reference |

| CYP24A1 | Little to no stimulation of mRNA expression | Strong induction of mRNA expression | Human Keratinocytes | [2] |

| Involucrin (IVL) | Heterogeneous effect on expression | Strong induction of expression | Human Keratinocytes | [2][3] |

| Keratinocyte Proliferation | Significant dose-dependent inhibition | Inhibition | Human Keratinocytes | [2] |

Signaling Pathways of this compound

This compound exerts its effects through a complex signaling network that involves at least two distinct nuclear receptors, showcasing a dual-action mechanism.

Vitamin D Receptor (VDR) Pathway

22(OH)D3 acts as a partial agonist for the Vitamin D Receptor. Upon binding, it stimulates the translocation of the VDR from the cytoplasm to the nucleus, a critical step in initiating gene transcription. However, its potency in inducing this translocation is lower than that of 1,25(OH)2D3.[2]

VDR-mediated signaling pathway of 22(OH)D3.

Retinoic Acid-Related Orphan Receptor (ROR) Pathway

In addition to its action on the VDR, 22(OH)D3 and other CYP11A1-derived metabolites have been identified as inverse agonists of RORα and RORγ.[6][7] Inverse agonism implies that they not only block the binding of agonists but also reduce the basal activity of the receptor. This interaction with RORs, which are critical regulators of immune responses and cellular metabolism, represents a VDR-independent mechanism of action and a significant area of ongoing research.[6][8]

ROR-mediated signaling pathway of 22(OH)D3.

Key Experimental Protocols

The following protocols provide a framework for the investigation of 22(OH)D3's biological activities.

Cell Culture and Treatment

-

Cell Line: Primary human epidermal keratinocytes or immortalized keratinocyte cell lines (e.g., HaCaT) are commonly used.

-

Culture Conditions: Cells are cultured in a serum-free keratinocyte growth medium with low calcium concentration (e.g., 0.06 mM) to maintain a proliferative, undifferentiated state. Incubation is at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound, dissolved in a suitable solvent like ethanol, is added to the culture medium at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁷ M). Control cells are treated with the vehicle alone.

Keratinocyte Proliferation Assay

-

Method: A common method is the measurement of [³H]-thymidine incorporation into DNA.

-

Procedure:

-

Seed keratinocytes in 96-well plates.

-

Treat cells with varying concentrations of 22(OH)D3 for a specified period (e.g., 24-48 hours).

-

Add [³H]-thymidine to each well for the final few hours of incubation.

-

Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

A decrease in [³H]-thymidine incorporation indicates inhibition of proliferation.

-

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the mRNA levels of target genes.

-

Procedure:

-

Isolate total RNA from treated and control cells using a suitable kit.

-

Synthesize cDNA from the RNA using reverse transcriptase.

-

Perform qRT-PCR using primers specific for the genes of interest (e.g., IVL, FLG, LOR, CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Workflow for qRT-PCR analysis of gene expression.

VDR Translocation Assay by Immunofluorescence

-

Objective: To visualize the movement of VDR from the cytoplasm to the nucleus.

-

Procedure:

-

Culture cells on sterile glass coverslips and treat with 22(OH)D3.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against VDR.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize and capture images using a fluorescence microscope. Nuclear translocation is indicated by the co-localization of the VDR signal with the DAPI stain.[9][10]

-

Future Directions and Conclusion

The study of this compound is a rapidly evolving field with significant therapeutic potential. While its anti-proliferative and differentiation-inducing effects in keratinocytes are established, a comprehensive understanding of its gene regulatory network is still needed. Future research should focus on:

-

Transcriptome-wide analysis: Performing RNA-sequencing or microarray studies on various cell types treated with 22(OH)D3 to identify the full spectrum of its target genes.

-

Dissecting the VDR and ROR pathways: Elucidating the specific gene targets regulated by 22(OH)D3 through each of these receptors and understanding the interplay between them.

-

In vivo studies: Investigating the physiological roles of 22(OH)D3 in animal models to translate the in vitro findings to a whole-organism context.

References

- 1. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of 22-hydroxy metabolites of vitamin d3 by cytochrome p450scc (CYP11A1) and analysis of their biological activities on skin cells - PubMed [pubmed.ncbi.nlm.nih.gov]